1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Nitro group lability Nucleophilic aromatic substitution Halogen exchange

This 1,3-dimethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2-one (CAS 54221-77-1) is the optimal starting material for converting a 4-nitro group to a 4-chloro or 4-bromo substituent on the imidazo[4,5-c]pyridin-2-one scaffold. The N(3)-methyl substituent sharply increases nitro-group lability versus non-methylated or N(1)-monomethyl analogs, enabling efficient halogen exchange with HCl or HBr. The resulting 4-halo derivative serves as a versatile electrophile for Suzuki, Buchwald-Hartwig, or SNAr couplings. With zero H-bond donors, zero rotatable bonds, balanced XLogP3 (0), and TPSA 82.3 Ų, this rigid scaffold is ideal for DNA-PK or PIKK-family kinase inhibitor libraries. Complete N-methylation eliminates tautomeric ambiguity for unambiguous SAR.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B5667703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=C2)[N+](=O)[O-])N(C1=O)C
InChIInChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3
InChIKeyGQHCAZWFYKUUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one – Core Chemical Identity and Procurement Baseline


1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS 54221-77-1) is a heterocyclic small molecule with the molecular formula C₈H₈N₄O₃ and a molecular weight of 208.17 g/mol [1]. It belongs to the 4-nitroimidazo[4,5-c]pyridin-2-one class, a fused imidazole-pyridine scaffold wherein the 2-oxo functionality is essential for nitration: the parent imidazo[4,5-c]pyridine and its N-methyl derivatives resist nitration, whereas the 2-oxo derivatives are readily nitrated at the 4-position upon heating [2]. This compound features methyl substitutions at both N(1) and N(3), a substitution pattern that critically modulates the chemical reactivity of the 4-nitro group [3].

Why 1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Cannot Be Interchanged with In-Class Analogs


Within the 4-nitroimidazo[4,5-c]pyridin-2-one series, the presence, position, and number of N-methyl substituents are not inert structural features—they directly govern the chemical lability of the 4-nitro group [1]. The unsubstituted parent (CAS 40423-49-2) and the mono-N(1)-methyl analog (CAS 40423-50-5) exhibit baseline nitro-group stability, whereas the introduction of a methyl group specifically at N(3) produces a sharp increase in nitro-group lability, enabling facile nucleophilic displacement by halides under heating with hydrohalic acids [1]. Furthermore, the isomeric 5-nitro derivatives are entirely unreactive toward HBr or HCl under identical conditions [1]. The 1,3-dimethyl compound integrates both the N(3)-methyl-activating effect and the N(1)-methyl substituent, yielding a distinct reactivity profile that cannot be replicated by the N(1)-monomethyl, N(3)-monomethyl, or non-methylated congeners.

1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one – Quantitative Differentiation Evidence Against Closest Analogs


N(3)-Methyl Group Sharply Increases 4-Nitro Group Lability Relative to Non-Methylated and N(1)-Monomethyl Analogs

In a systematic study of 4-nitroimidazo[4,5-c]pyridin-2-ones, Yutilov and Svertilova (1994) demonstrated that a methyl group at the N(3) position leads to a sharp, qualitative increase in the lability of the 4-nitro group, enabling its replacement by chlorine or bromine upon heating with the corresponding hydrohalic acid (HCl or HBr) [1]. The non-methylated parent compound (4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) and the N(1)-monomethyl analog exhibit markedly lower reactivity under identical conditions, and the isomeric 5-nitro derivatives do not react at all [1]. The target compound, bearing methyl groups at both N(1) and N(3), thus inherits the N(3)-methyl activation effect, positioning it as a uniquely reactive intermediate for 4-halo displacement chemistry within this scaffold family.

Nitro group lability Nucleophilic aromatic substitution Halogen exchange Imidazo[4,5-c]pyridine reactivity

Zero Hydrogen Bond Donors Confer Pharmacokinetically Favorable Physicochemical Profile Versus NH-Containing Analogs

The target compound has zero hydrogen bond donors (HBD = 0), compared to the non-methylated parent (4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) and the mono-N-methyl analogs, which each retain one N–H hydrogen bond donor [1]. This reduction in HBD count is associated with improved membrane permeability potential based on Lipinski's Rule of Five guidelines. Computed XLogP3 for the target compound is 0, indicating balanced hydrophilicity/lipophilicity [1]. The topological polar surface area (tPSA) of 82.3 Ų and zero rotatable bonds further contribute to a favorable oral bioavailability profile [1].

Physicochemical properties Hydrogen bond donor count Lipophilicity Drug-likeness

Conformational Rigidity (Zero Rotatable Bonds) Distinguishes This Scaffold from Flexible Nitroimidazole Alternatives

The target compound possesses zero rotatable bonds, a direct consequence of its fully substituted fused bicyclic core with N(1)- and N(3)-methyl groups [1]. This contrasts with many acyclic or monocyclic nitroimidazole probes (e.g., metronidazole, which has 3 rotatable bonds) and with partially substituted imidazo[4,5-c]pyridin-2-one analogs where free N–H positions allow tautomeric flexibility. The complete conformational restriction minimizes the entropic penalty upon target binding and reduces the number of accessible conformations, which can translate into improved binding affinity when the bioactive conformation is pre-organized [2].

Conformational restriction Rotatable bonds Entropic penalty Target binding

2-Oxo Functionality Enables Facile Nitration at the 4-Position: A Synthetic Accessibility Advantage Over Non-Oxo Imidazo[4,5-c]pyridines

Yutilov and Svertilova (1986) established that imidazo[4,5-c]pyridine and its N-methyl derivatives do not undergo nitration, whereas the corresponding 2-oxo derivatives are easily nitrated at the 4-position upon heating [1]. This means the 1,3-dimethyl-2-oxo compound is synthetically accessible via direct nitration, whereas attempts to nitrate the non-oxo 1,3-dimethyl-imidazo[4,5-c]pyridine fail entirely. This synthetic accessibility advantage is intrinsic to the 2-oxo subclass and is retained by the target compound.

Nitration Synthetic accessibility 2-oxo activation Imidazo[4,5-c]pyridine

Documented Downstream Synthetic Utility: The 4-Nitro Group Serves as a Portal to 4-Amino and 4-Chloro Congeners

Chemical supplier databases document that 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one serves as the direct upstream intermediate for at least two downstream products: 4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one (CAS 71692-24-5) via nitro reduction, and 4-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one via halogen exchange [1]. This documented synthetic lineage confirms that the nitro group in this specific N(1),N(3)-dimethyl substitution pattern is synthetically competent for further elaboration, consistent with the enhanced lability reported by Yutilov and Svertilova (1994) [2].

Synthetic intermediate Nitro reduction 4-amino derivative 4-chloro derivative

Optimal Procurement and Application Scenarios for 1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one


Medicinal Chemistry: Synthesis of 4-Halo Intermediates via Direct Nitro Group Displacement

When a synthetic route requires conversion of a 4-nitro group to a 4-chloro or 4-bromo substituent on the imidazo[4,5-c]pyridin-2-one scaffold, the 1,3-dimethyl derivative is the optimal starting material. The N(3)-methyl group sharply increases nitro lability compared to the non-methylated or N(1)-monomethyl analogs, enabling efficient halogen exchange upon heating with HCl or HBr [1]. The 4-chloro derivative subsequently serves as a versatile electrophilic partner for Suzuki, Buchwald-Hartwig, or SNAr couplings.

Fragment-Based Drug Discovery: A Fully Substituted, Conformationally Restricted Nitroimidazole Scaffold

The compound's combination of zero hydrogen bond donors, zero rotatable bonds, balanced XLogP3 (0), and a moderate TPSA (82.3 Ų) [1] makes it an attractive fragment or scaffold for drug discovery campaigns targeting enzymes or receptors that favor rigid, low-HBD ligands. Its complete N-methylation eliminates tautomeric ambiguity and simplifies SAR interpretation compared to NH-containing analogs. The 4-nitro group can subsequently be reduced to a 4-amino handle for further elaboration [2].

Nitration Chemistry Reference Standard: Benchmarking 2-Oxo Activation Effects

Because imidazo[4,5-c]pyridine itself resists nitration while the 2-oxo derivatives nitrate readily [1], this compound serves as a well-defined reference standard for studying the electronic activation imparted by the 2-oxo group in fused imidazole-pyridine systems. Researchers investigating nitration regioselectivity or developing new nitration methodologies can use this compound as a positive-control substrate whose reactivity is mechanistically understood.

Kinase Inhibitor Lead Optimization: DNA-PK and Related PIKK Target Programs

The imidazo[4,5-c]pyridin-2-one scaffold has been validated as a privileged chemotype for selective DNA-PK inhibition, with recent reports demonstrating nanomolar potency and in vivo radiosensitization [1]. While the specific 4-nitro-1,3-dimethyl substitution pattern has not been directly profiled in these studies, the scaffold's established kinase selectivity profile, combined with the synthetic tractability conferred by the N(3)-methyl group [2], positions this compound as a strategic advanced intermediate for generating focused libraries targeting DNA-PK or related PIKK family members.

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